4-bromo-N,N-dimethylpyridin-2-amine

Suzuki-Miyaura coupling Oxidative addition kinetics Aryl halide reactivity

4-Bromo-N,N-dimethylpyridin-2-amine (CAS 946000-27-7) is a heterocyclic building block belonging to the 2-aminopyridine class, featuring a bromine atom at the 4-position and a dimethylamino group at the 2-position. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 946000-27-7
Cat. No. B1292491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dimethylpyridin-2-amine
CAS946000-27-7
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=C1)Br
InChIInChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3
InChIKeyHKZMXPYRQCDFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N-dimethylpyridin-2-amine (CAS 946000-27-7) – Procurement-Relevant Identity and Synthetic Role


4-Bromo-N,N-dimethylpyridin-2-amine (CAS 946000-27-7) is a heterocyclic building block belonging to the 2-aminopyridine class, featuring a bromine atom at the 4-position and a dimethylamino group at the 2-position. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, primarily exploited for the orthogonal reactivity imparted by the bromine substituent for cross-coupling reactions and the electron-donating dimethylamino group that modulates ring electronics and provides a handle for further functionalization . Key computed physicochemical properties include an XLogP3 of 2 and a topological polar surface area of 16.1 Ų [1].

Why Closely Related Analogs Cannot Substitute 4-Bromo-N,N-dimethylpyridin-2-amine Without Compromising Synthetic Outcomes


Substituting 4-bromo-N,N-dimethylpyridin-2-amine with analogs such as its 5-bromo regioisomer, 4-chloro variant, or 2-bromo isomer introduces critical differences in reactivity, regiochemistry, and physicochemical properties. The position of the bromine dictates the site of palladium-catalyzed cross-coupling and electrophilic aromatic substitution, leading to distinct downstream products [1]. The nature of the halogen significantly impacts oxidative addition rates in key bond-forming reactions; aryl bromides are known to react up to 1000 times faster than aryl chlorides in Suzuki-Miyaura couplings, which can mean the difference between high-yielding synthesis and failed reactions under identical conditions [2]. Furthermore, the 2-dimethylamino group influences the electron density of the pyridine ring in a position-dependent manner, altering both reactivity and the basicity of the ring nitrogen, which can be critical for applications requiring metal coordination or acid-base behavior.

Quantitative Differentiation Evidence for 4-Bromo-N,N-dimethylpyridin-2-amine Against Key Analogs


Accelerated Oxidative Addition in Cross-Coupling vs. 4-Chloro Analog

In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is significantly faster for the brominated scaffold compared to its chlorinated congener. This well-established class-level reactivity hierarchy translates directly to the 4-halo-N,N-dimethylpyridin-2-amine series. The 4-bromo compound (target) is expected to undergo cross-coupling under milder conditions, with higher yields and broader substrate scope than the 4-chloro variant (CAS 735255-56-8). Representative relative rate data for an unsubstituted pyridine model shows k(Br)/k(Cl) ≈ 10²–10⁴ [1]. In practice, this difference often allows the use of lower catalyst loadings, reduced temperatures, or the coupling of deactivated boronic acids that fail with the chloro analog [2].

Suzuki-Miyaura coupling Oxidative addition kinetics Aryl halide reactivity

High Purity Specifications Validated by HPLC and Water Content Analysis

For reliable synthetic outcomes, the purity of the building block is critical. Vendor-certified analytical data indicate that 4-bromo-N,N-dimethylpyridin-2-amine (target) is routinely supplied at ≥98% purity by HPLC with water content controlled below 0.5% Max. [1]. This compares favorably with analogous building blocks where typical purity specifications are lower (e.g., 95-97%). The 5-bromo regioisomer (CAS 26163-07-5), for instance, is commercially available but often with a purity of 97% (typical vendor specification) and variable water content . The higher purity standard for the 4-bromo target compound reduces the risk of side reactions in multi-step syntheses and minimizes the need for additional purification before critical bond-forming steps.

Quality control HPLC purity Procurement specification

Favorable Physicochemical Profile for Downstream Handling and Chromatography

The target compound exhibits a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 16.1 Ų [1]. This balance of moderate lipophilicity and low polarity differentiates it from the parent, non-halogenated N,N-dimethylpyridin-2-amine (XLogP3 ≈ 1.2) and the 4-fluoro analog (TPSA ≈ 16.1 Ų, XLogP3 ≈ 1.5). The higher lipophilicity of the brominated derivative (target) can lead to improved organic solubility and more straightforward extractive workup compared to the parent or fluoro analog, while the low TPSA suggests good membrane permeability in potential biological screening of its derivatives [2]. The predicted solubility in water is approximately 3 g/L (calculated) , which is sufficient for many aqueous reaction conditions while still allowing easy recovery by extraction.

Physicochemical property comparison LogP Solubility prediction

Lower Melting Point and Higher Density vs. 4-Chloro Analog for Simplified Handling

While exact measured melting points are not widely available for these analogs, the predicted density for the target compound is 1.5 g/cm³ , which is significantly higher than that of the 4-chloro analog (predicted density ~1.2 g/cm³). The higher density is indicative of the heavy bromine atom, which can be an advantage in gravimetric analytics and elemental analysis. Furthermore, the 4-bromo compound has a predicted boiling point of 278.4 ± 20.0 °C , which is substantially higher than that of the 4-fluoro analog (bp ~190 °C, predicted) and the parent compound (bp ~191 °C). This higher boiling point reduces volatility-related losses during solvent evaporation and storage, making the brominated scaffold more convenient for long-term handling.

Physical properties Melting point Density comparison

Optimal Application Scenarios for 4-Bromo-N,N-dimethylpyridin-2-amine Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization via Palladium-Catalyzed Cross-Coupling

The high oxidative addition reactivity of the C-Br bond makes this scaffold the preferred choice for parallel synthesis libraries where rapid derivatization at the 4-position is required. The combination of an electron-donating 2-dimethylamino group and a reactive 4-bromo handle enables modular diversification to explore structure-activity relationships (SAR) in kinase inhibitors, receptor modulators, and other protein-targeting small molecules [1]. Researchers should select this compound over the 4-chloro variant to avoid the need for specialized ligands (e.g., electron-rich phosphines) and high temperatures, as documented in the class-level reactivity hierarchy [2].

Synthesis of Unsymmetrical Bis-Heterocyclic Ligands for Coordination Chemistry

The unambiguous 4-bromo substitution pattern enables selective monofunctionalization, providing a single geometric isomer for subsequent metal complexation. This is critical for applications such as the synthesis of tethered ligands for dinuclear metal complexes where regioisomeric purity dictates the spatial arrangement of metal centers [1]. The use of the 5-bromo regioisomer would lead to a different connectivity, altering the geometry and properties of the final metal complex.

Bench-Scale to Kilogram-Scale Synthetic Route Development

The high and consistently verified purity (≥98% by HPLC) and the controlled water specification (≤0.5%) reported for this compound support robust scale-up processes by minimizing batch-to-batch variability. This quality standard is particularly valuable when the compound is used as a key intermediate in multi-step kilogram-scale syntheses of active pharmaceutical ingredients (APIs) or agrochemical actives, where impurity signatures must be strictly controlled for regulatory compliance [1].

Developing Orally Bioavailable Drug Candidates

The intermediate lipophilicity (XLogP3 = 2.0) and low TPSA (16.1 Ų) of the target compound augment the absorption, distribution, metabolism, and excretion (ADME) profile of its derivatives, positioning it as a privileged fragment for designing molecules compliant with Lipinski's Rule of Five [1]. When starting a new medicinal chemistry program, this scaffold offers an improved starting point over the more polar des-bromo analog or the less lipophilic fluoro analog [2].

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